2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c18-16(19)10-21-12-6-7-13-14(11-4-2-1-3-5-11)9-17(20)22-15(13)8-12/h1-9H,10H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUWOWYUJCTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 2 Oxo 4 Phenyl 2h Chromen 7 Yl Oxy Acetamide
Retrosynthetic Analysis and Precursor Synthesis
A retrosynthetic analysis of 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide reveals a logical pathway for its synthesis. The primary disconnection is at the amide bond, leading to the precursor 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetic acid and ammonia. Further disconnection of the ether linkage at the 7-position points to the key intermediate, 7-hydroxy-4-phenylcoumarin (B181766), and a two-carbon electrophile such as ethyl bromoacetate (B1195939).
The core structure, 7-hydroxy-4-phenylcoumarin, can be retrosynthetically disconnected via the Pechmann condensation, a classic method for coumarin (B35378) synthesis. This involves the reaction of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl benzoylacetate) under acidic conditions. This multi-step retrosynthetic approach allows for the synthesis of the target compound from simple, commercially available starting materials.
The forward synthesis, therefore, commences with the synthesis of the precursors. The primary precursor, 7-hydroxy-4-phenylcoumarin, is synthesized through the Pechmann condensation of resorcinol (B1680541) and ethyl benzoylacetate. This reaction is typically catalyzed by strong acids. The subsequent step involves the O-alkylation of the 7-hydroxy group of the coumarin with an appropriate halo-acetic acid derivative, followed by amidation to yield the final product.
Optimized Synthetic Pathways for the Target Compound
The synthesis of this compound is achieved through a sequence of well-established reactions. The optimization of this pathway focuses on improving yields, reducing reaction times, and employing more environmentally benign conditions for the synthesis of the key intermediate, 7-hydroxy-4-phenylcoumarin, and its subsequent conversion to the target amide.
Multi-Step Synthesis Strategies (e.g., Pechmann, Knoevenagel, Perkin Condensations)
The formation of the 4-phenylcoumarin (B95950) skeleton is the cornerstone of the synthesis. Several classical condensation reactions are available for this purpose, with the Pechmann condensation being a widely used and efficient method.
Pechmann Condensation: This one-pot reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.org For the synthesis of 7-hydroxy-4-phenylcoumarin, resorcinol reacts with ethyl benzoylacetate. The mechanism involves initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Michael addition) and subsequent dehydration to form the coumarin ring. wikipedia.org
While the Pechmann condensation is the most direct route to 7-hydroxy-4-phenylcoumarin, other named reactions are fundamental to coumarin synthesis in general, though they may not be the optimal path for this specific 4-phenyl substituted derivative.
Knoevenagel Condensation: This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For coumarin synthesis, this would involve a salicylaldehyde (B1680747) derivative reacting with an active methylene compound.
Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding acid. This method is also a staple in coumarin synthesis.
The subsequent steps to obtain the target compound involve the etherification of the 7-hydroxy group of 7-hydroxy-4-phenylcoumarin with a haloacetamide, or a two-step process involving reaction with an haloacetate followed by amidation. A common approach for similar structures involves refluxing the 7-hydroxycoumarin with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the corresponding ester. This ester is then converted to the amide.
Catalyst Systems and Reaction Conditions
The choice of catalyst and reaction conditions significantly influences the efficiency of the Pechmann condensation for the synthesis of 7-hydroxy-4-phenylcoumarin.
Traditionally, strong protic acids like concentrated sulfuric acid have been used. ijsart.com However, these catalysts can lead to side reactions and are difficult to handle and dispose of. This has led to the exploration of a wide range of alternative catalysts.
Table 1: Catalyst Systems for Pechmann Condensation
| Catalyst Type | Examples | Reaction Conditions | Notes |
|---|---|---|---|
| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid (p-TsOH) | Conventional heating | Often require harsh conditions and long reaction times. |
| Lewis Acids | ZnCl₂, AlCl₃, SnCl₂·2H₂O, ZrOCl₂·8H₂O, FeF₃ | Conventional heating or microwave irradiation | Can offer milder reaction conditions and improved yields. ijsart.comrasayanjournal.co.in |
| Solid Acid Catalysts | Amberlyst-15, Zeolite H-beta, Fly ash, Starch sulfuric acid | Conventional heating or microwave irradiation, often solvent-free | Reusable, environmentally friendly, and can lead to high yields. mdpi.compsu.edu |
| Ionic Liquids | Poly(4-vinylpyridinium) hydrogen sulfate (B86663) | Ultrasound irradiation, room temperature, neat | Green, efficient, and reusable catalyst system. nih.gov |
For the subsequent amidation step, various coupling reagents can be employed to facilitate the formation of the amide bond from the corresponding carboxylic acid.
Green Chemistry Approaches in Compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of coumarin derivatives, including the precursors to this compound.
Microwave and Ultrasound-Assisted Synthesis
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.
Microwave-Assisted Synthesis: The Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, a close analog of the 4-phenyl derivative, has been successfully carried out under microwave irradiation. rasayanjournal.co.inrasayanjournal.co.injournalirjpac.com Using catalysts like p-toluenesulfonic acid, fly ash, or various Lewis acids under solvent-free conditions, the reaction times can be reduced from hours to minutes, with good to excellent yields. rasayanjournal.co.inrasayanjournal.co.in For instance, the synthesis of 7-hydroxy-4-methylcoumarin using resorcinol and ethyl acetoacetate (B1235776) with 10 mol% p-TsOH under 800W microwave irradiation at 80°C for 180 seconds resulted in a 60.10% yield. rasayanjournal.co.in
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. The synthesis of substituted coumarins via the Pechmann reaction has been efficiently carried out using ultrasound irradiation at room temperature under neat conditions with a reusable solid acid catalyst, poly(4-vinylpyridinium) hydrogen sulfate. nih.gov This method offers high yields and short reaction times, avoiding the need for toxic catalysts and solvents. nih.gov
Solvent-Free and Aqueous Medium Reactions
Eliminating the use of volatile organic solvents is a key principle of green chemistry.
Solvent-Free Reactions: Many of the microwave-assisted syntheses of coumarin precursors are performed under solvent-free ("neat") conditions. rasayanjournal.co.inrasayanjournal.co.in This not only reduces environmental impact but also simplifies the work-up procedure. Solid acid catalysts are particularly well-suited for solvent-free reactions. For example, the use of Amberlyst-15 as a catalyst in the microwave-assisted, solvent-free Pechmann condensation of resorcinol and ethyl acetoacetate yielded 7-hydroxy-4-methylcoumarin in 97% yield after 20 minutes. mdpi.com
Aqueous Medium Reactions: While less common for the Pechmann condensation itself, the use of water as a solvent is highly desirable from a green chemistry perspective. For other types of coumarin syntheses, such as the Knoevenagel condensation, aqueous conditions have been successfully employed.
The application of these green methodologies to the synthesis of 7-hydroxy-4-phenylcoumarin and its subsequent conversion to this compound offers a more sustainable and efficient route to this compound.
Analog Design and Synthetic Diversification
The core scaffold of this compound serves as a versatile template for the development of new chemical entities. The strategic design of analogs and the diversification of its synthesis have been pivotal in expanding the chemical space and understanding the structure-activity relationships of this class of compounds.
Systematic Modification of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) of the parent compound is a frequent target for chemical modification to modulate properties such as solubility, stability, and biological target interaction. Synthetic strategies often involve the reaction of the precursor, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid, with a variety of amines to generate a library of N-substituted acetamide derivatives. researchgate.net
One common approach is the introduction of various alkyl, aryl, and heterocyclic substituents onto the nitrogen atom of the acetamide. For instance, computational and in vitro studies have identified derivatives where the acetamide nitrogen is part of a more complex substituent, such as N-[1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl] or N-[4-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-3-yl], which have been investigated for specific biological activities. researchgate.netnih.gov
Another diversification strategy involves incorporating the acetamide nitrogen into a heterocyclic ring system. An example is the synthesis of 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide, where the acetamide is linked to a piperazine (B1678402) ring. nih.govresearchgate.net This modification significantly alters the molecule's conformation and potential for intermolecular interactions. nih.gov Furthermore, the acetamide linker itself can be modified, for example, by creating propanamide derivatives like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, which introduces a chiral center and additional bulk. researchgate.net
These modifications highlight the chemical tractability of the acetamide moiety and its importance in generating structural diversity. The resulting analogs exhibit a range of different physicochemical properties and have been explored for various applications.
Table 1: Examples of Modifications on the Acetamide Moiety
| Derivative Name | Modification | Reference |
|---|---|---|
| N-ethyl-2-(4-methyl-2-oxo-2H-chromen-7yloxy) acetamide | Simple N-alkylation | researchgate.net |
| N-[1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy] acetamide | Complex N-heterocyclic substitution | researchgate.net |
| 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide | Incorporation of acetamide into a piperazine linker | nih.govresearchgate.net |
| 2-(2-oxo-4-phenylchromen-7-yl)oxy-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-3-yl]acetamide | Complex N-thiazolidinone substitution | nih.gov |
Substituent Effects on the Phenyl Ring
The introduction of various substituents, such as electron-donating or electron-withdrawing groups, can alter the electronic distribution within the entire molecule. Research on related 3-aryl and 3-phenyl coumarins has demonstrated that the nature of the substituent on the phenyl ring is crucial for modulating biological activity. researchgate.netnih.gov For example, in some 3-phenylcoumarin (B1362560) series, the presence of a halogen like bromine or an electron-donating methoxy (B1213986) group on the phenyl ring led to a significant increase in specific biological activities. nih.gov While these studies are not on the exact 4-phenyl isomer, they provide strong evidence for the principle that phenyl ring substitution is a powerful tool for tuning molecular properties. Similarly, investigations into 4-hydroxycoumarin (B602359) derivatives have shown that electron-donating groups on a C3-aryl substituent can enhance antioxidant activity. researchgate.net
These findings suggest that a systematic exploration of substituents on the C-4 phenyl ring of this compound could yield analogs with tailored electronic and biological profiles.
Table 2: Influence of Phenyl Ring Substituents in Related Coumarin Scaffolds
| Coumarin Scaffold | Substituent Type on Phenyl Ring | Observed Effect | Reference |
|---|---|---|---|
| 3-Aryl-4-hydroxycoumarin | Electron-donating groups (e.g., -OH, -OCH₃) | Increased antioxidant activity | researchgate.net |
| 3-Phenylcoumarin | Bromine atom | Potent and selective MAO-B inhibition | nih.gov |
Isosteric Replacements within the Chromene Core
Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a well-established strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. In the context of the this compound scaffold, the chromene core itself can be a target for such modifications.
One notable example is the replacement of the oxygen atom in the pyranone ring with a sulfur atom to create the corresponding thiocoumarin. Studies comparing coumarins and their sulfur isosteres have shown that this modification can lead to differential biological activities. researchgate.net For instance, certain dihydroxy and diacetoxy thiocoumarin derivatives were found to be more potent inhibitors of TNF-alpha-induced expression of ICAM-1 compared to their coumarin counterparts. researchgate.net
A more significant modification involves replacing the entire coumarin ring system with another heterocyclic scaffold. In the development of antitubercular agents, the coumarin core of an inhibitor was replaced with a quinoline (B57606) ring. nih.gov This change was made to circumvent chemical instability observed with the coumarin scaffold and had the added benefit of providing new vectors for substitution and optimization. nih.gov Another related heterocyclic core is the 2-benzofuran-1(3H)-one, or phthalide, which shares some structural similarities and is also considered a privileged scaffold in medicinal chemistry. mdpi.com These examples demonstrate that the chromene core is not immutable and that its replacement can lead to compounds with improved or distinct properties.
Table 3: Examples of Isosteric Replacements for the Coumarin Core
| Original Core | Isosteric Replacement | Rationale/Outcome | Reference |
|---|---|---|---|
| Coumarin | Thiocoumarin | Altered biological activity profile; enhanced potency in some assays | researchgate.net |
| Coumarin | Quinoline | Improved chemical stability; provided new points for diversification | nih.gov |
Computational Chemistry and in Silico Investigations of 2 2 Oxo 4 Phenyl 2h Chromen 7 Yl Oxy Acetamide
Molecular Docking Studies with Relevant Biological Targets
No specific molecular docking studies targeting 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide with identified biological targets were found in the public domain.
Without specific docking studies, an analysis of the ligand-protein interactions for this compound is not possible.
Data on binding affinity predictions or molecular dynamics simulations for 2-[(2-oxo-4-phenyl-2H-chromen-7-yl]oxy)acetamide are not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specifically developed for or including this compound have been published.
There is no information on predictive QSAR models for this specific compound.
Key structural descriptors for the biological activity of this compound have not been identified through QSAR studies.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Specific DFT calculations detailing the electronic structure of this compound are not present in the available scientific literature.
In Silico ADME/Tox Prediction
In silico ADME/Tox screening involves the use of sophisticated algorithms and databases to estimate how a molecule will behave in a biological system. These predictions are derived from the compound's physicochemical properties, such as size, polarity, and lipophilicity, as well as comparisons to the known activities of its structural fragments.
The absorption and distribution of a drug candidate determine its ability to reach the systemic circulation and its target tissues. Key parameters are predicted computationally to assess this potential.
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness and potential for oral bioavailability of a chemical compound. nih.gov A compound is likely to be orally active if it violates no more than one of the following criteria:
Molecular weight less than 500 Daltons.
Log P (a measure of lipophilicity) not over 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Computational analysis of this compound indicates that it conforms well to these guidelines, suggesting a high probability of good membrane permeability and oral bioavailability.
| Parameter | Predicted Value | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 295.29 | ≤ 500 | Yes |
| Log P (Octanol-Water Partition Coefficient) | 1.95 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
Blood-Brain Barrier (BBB) Permeability is a critical factor for drugs targeting the central nervous system (CNS). nih.gov Computational models predict BBB penetration based on molecular properties like lipophilicity, polar surface area (PSA), and molecular size. researchgate.netnih.gov For the subject compound, its moderate lipophilicity and molecular weight are favorable for BBB passage. However, its predicted polar surface area (PSA) of 89.9 Ų may limit its ability to permeate the CNS effectively, as lower PSA values are generally associated with better penetration. Studies on other 4-phenylcoumarin (B95950) derivatives have shown predictions of good BBB penetration, suggesting that compounds with this core structure have the potential to cross into the brain. nih.govnih.gov
Human Intestinal Absorption (HIA) is strongly correlated with the parameters outlined in Lipinski's Rule of Five. Given that this compound shows no violations of this rule, it is predicted to have high intestinal absorption, making it a suitable candidate for oral administration.
The metabolic stability of a compound is largely determined by its interaction with Cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of most drugs. mdpi.com In silico models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms.
The coumarin (B35378) scaffold is known to be metabolized by several human CYP enzymes, including isoforms from the CYP1, CYP2, and CYP3 families. nih.gov The most common metabolic transformations include hydroxylation and epoxidation of the coumarin ring system. nih.govresearchgate.net For this compound, it is predicted that the 4-phenylcoumarin core would be a substrate for several CYP enzymes. The phenyl ring and the coumarin nucleus represent likely sites for oxidative metabolism. While some complex 4-phenylcoumarins have been predicted to have low affinity for CYP enzymes, the specific substitution pattern on the subject compound makes it a probable candidate for CYP-mediated metabolism. nih.govnih.gov
| CYP450 Isoform | Predicted Interaction (Substrate/Inhibitor) |
|---|---|
| CYP1A2 | Possible Substrate |
| CYP2C9 | Possible Substrate |
| CYP2C19 | Unlikely |
| CYP2D6 | Unlikely |
| CYP3A4 | Possible Substrate |
Early prediction of potential toxicity is crucial to avoid late-stage drug development failure. The Ames test is a widely used method to assess a chemical's mutagenic potential. imrpress.com In silico Ames test models analyze a molecule's structure for fragments (structural alerts) that are known to be associated with mutagenicity. researchgate.net
| Toxicity Test | Predicted Outcome | Basis of Prediction |
|---|---|---|
| Ames Mutagenicity | Non-mutagenic | Absence of common structural alerts for mutagenicity. |
Mechanistic Elucidation of in Vitro Biological Activities of 2 2 Oxo 4 Phenyl 2h Chromen 7 Yl Oxy Acetamide
Investigation of Cellular Targets and Signaling Pathways
The biological effects of coumarin (B35378) derivatives are initiated through their interaction with specific cellular targets, which in turn modulates various signaling pathways. The core structure of these compounds allows for interactions with enzymes and other proteins, triggering cascades that influence cell fate.
Coumarin derivatives have been extensively studied as inhibitors of several key enzymes implicated in various diseases. The 4-phenylcoumarin (B95950) scaffold is a recurring motif in the design of potent and selective enzyme inhibitors.
Carbonic Anhydrase (CA) Inhibition: Coumarins are recognized as effective inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, which are crucial for cancer cell survival in hypoxic environments. researchgate.netunica.it Studies on coumarin-based derivatives, including coumarin sulfonamides, show potent inhibitory activity, with some compounds exhibiting inhibition constants (Kᵢ) in the low nanomolar range against CA IX and CA XII. mdpi.com For instance, a 4-chloro-substituted coumarin benzenesulfonamide demonstrated a Kᵢ value of 20.2 nM against hCA IX and 6.0 nM against hCA XII. mdpi.com Simple coumarin derivatives have also been shown to inhibit bacterial CAs with Kᵢ values in the low-micromolar range. nih.gov
Cholinesterase and Monoamine Oxidase (MAO) Inhibition: The coumarin scaffold is a valuable template for developing inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that are key targets in the management of neurodegenerative diseases like Alzheimer's. mdpi.com Various 2H-chromene-2-one derivatives have been identified as potent inhibitors of human MAO-A and MAO-B, with some exhibiting IC₅₀ values in the nanomolar to low micromolar range. otavachemicals.com
Other Enzyme Inhibition: The inhibitory activity of coumarins extends to other enzyme families. Certain derivatives have shown inhibitory effects against dipeptidyl peptidase III (DPP III), a zinc-dependent metalloproteinase, with compounds like 3-benzoyl-7-hydroxy-2H-chromen-2-one having an IC₅₀ value of 1.10 μM. mdpi.com
| Compound Class | Target Enzyme | Inhibitory Value | Reference |
|---|---|---|---|
| 4-Chloro-substituted coumarin benzenesulfonamide | hCA IX | Kᵢ = 20.2 nM | mdpi.com |
| 4-Chloro-substituted coumarin benzenesulfonamide | hCA XII | Kᵢ = 6.0 nM | mdpi.com |
| Coumarin-thiazole-based naphthalene-2-sulphonamide | hCA I | IC₅₀ = 5.63 µM | mdpi.com |
| Coumarin-thiazole-based naphthalene-2-sulphonamide | hCA II | IC₅₀ = 8.48 µM | mdpi.com |
| 2-oxo-N-phenyl-2H-chromene-3-carboxamide | hMAO-A | IC₅₀ = 13.12 µM | otavachemicals.com |
| 2-oxo-N-phenyl-2H-chromene-3-carboxamide | hMAO-B | IC₅₀ = 0.76 µM | otavachemicals.com |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | hDPP III | IC₅₀ = 1.10 µM | mdpi.com |
While the primary mechanisms elucidated for coumarins involve enzyme inhibition, some studies have explored their interaction with cellular receptors. For example, a library of 3-phenylcoumarin (B1362560) derivatives was investigated for their potential as antagonists of the Transient Receptor Potential Ankrin 1 (TRPA1) ion channel, a target for treating neuropathic pain. acs.org Computational docking studies identified a putative binding site for these compounds within the TRPA1 protein, with certain hydroxylated derivatives showing the strongest predicted binding. acs.org However, specific receptor binding data for 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide itself is not widely available in current literature, indicating an area for future investigation.
Cellular Response Mechanisms (In Vitro)
In cancer cell lines, coumarin derivatives trigger distinct cellular responses that culminate in cell death and the inhibition of proliferation. These mechanisms involve the activation of programmed cell death pathways and the disruption of the cell division cycle.
A primary mechanism of anticancer activity for coumarins is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. nih.govnih.gov
Mitochondrial Membrane Potential (MMP) Disruption: A critical early event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. nih.govnih.gov Studies on various coumarin derivatives, including 3-arylcoumarins and 4-phenylcoumarin, have demonstrated their ability to significantly decrease MMP in cancer cells like the A549 lung cancer line. researchgate.netresearchgate.net This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov
Bcl-2/Bax Modulation: The Bcl-2 family of proteins are key regulators of apoptosis, with a balance between anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax) determining the cell's fate. nih.govnih.gov Coumarin derivatives have been shown to shift this balance in favor of apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax. nih.gov This results in an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and commitment to cell death. nih.govnih.govresearchgate.net
Caspase Activation: The loss of MMP and the increased Bax/Bcl-2 ratio lead to the activation of a cascade of cysteine proteases known as caspases. nih.govmdpi.com Coumarin compounds have been observed to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and -7. nih.govmdpi.com The activation of these caspases is a hallmark of apoptosis, leading to the cleavage of essential cellular proteins and the orderly dismantling of the cell. nih.govmdpi.com
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 3'S,4'S-disenecioylkhellactone (Coumarin) | HL-60 (Leukemia) | Reduced MMP, increased cleavage of caspase-3, -8, and -9 | nih.gov |
| 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin | A549 (Lung) | Loss of MMP, induction of apoptosis | researchgate.net |
| Diphyllin methyl ether (Related Lignan) | A375 (Melanoma) | Increased Bax/Bcl-2 ratio | nih.gov |
| 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | CCRF-CEM (Leukemia) | Collapse of MMP, apoptosis induction | nih.gov |
In addition to inducing apoptosis, coumarin derivatives can inhibit the proliferation of cancer cells by interfering with the cell cycle. researchgate.net Several studies have shown that these compounds can cause cell cycle arrest at specific checkpoints. For instance, certain acetoxycoumarin and 3,4-diarylcoumarin derivatives were found to induce cell cycle arrest in A549 lung cancer and PC-3 prostate cancer cells. researchgate.netnih.gov A 4-hydroxy-chromene-3-carboxamide derivative caused arrest of the cell cycle in the G2/M phase in CCRF-CEM leukemia cells. nih.gov This arrest prevents the cells from progressing through mitosis, thereby halting their division and growth.
Autophagy is a cellular degradation process that can have dual roles in cancer, either promoting survival or contributing to cell death. researchgate.net Recent research has indicated that coumarin derivatives can modulate this pathway as a mechanism for their anticancer effects. In a study on lung adenocarcinoma, a novel coumarin derivative was found to induce autophagic cell death in PC9 cells. researchgate.net The mechanism involved the downregulation of the mTOR signaling pathway, a key regulator of autophagy. researchgate.net This suggests that, in addition to apoptosis, the induction of autophagy can be a significant contributor to the cytotoxic effects of this class of compounds.
Oxidative Stress Modulation and Antioxidant Pathways (e.g., ROS Scavenging, Nrf2 Pathway Activation)
The coumarin scaffold is recognized for its antioxidant properties, which are often attributed to its ability to scavenge free radicals and modulate endogenous antioxidant systems. researchgate.netmdpi.com Hydroxycoumarins, in particular, have been reported to exert protective effects against oxidative stress by scavenging reactive oxygen species (ROS). researchgate.netmdpi.com The antioxidant mechanism often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.net
While direct studies on this compound are limited, research on its immediate precursor, 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide, and its derivatives provides significant insight into its potential antioxidant capacity. An in vitro study evaluating the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of several derivatives of this acetohydrazide precursor demonstrated notable antioxidant effects. The ability of these compounds to donate a hydrogen atom to the DPPH radical leads to a reduction of its deep violet color, a change that can be measured spectrophotometrically. The results, summarized in the table below, indicate that the core structure possesses radical scavenging capabilities. researchgate.net
Table 1: In Vitro DPPH Radical Scavenging Activity of 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide Derivatives Data adapted from a study on related acetohydrazide derivatives, not the specific acetamide (B32628) compound. researchgate.net
| Compound Derivative | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
|---|---|---|---|
| Derivative 1 (Compound 7 in source) | 250 | 24.05 | 950 |
| 500 | 37.27 | ||
| 750 | 43.88 | ||
| 1000 | 51.62 | ||
| Derivative 2 (Compound 14 in source) | 250 | 25.05 | 1816 |
| 500 | 32.12 | ||
| 750 | 38.46 | ||
| 1000 | 45.87 | ||
| Ascorbic Acid (Standard) | 250 | 65.55 | 91.45 |
| 500 | 75.89 | ||
| 750 | 78.22 | ||
| 1000 | 85.11 |
Furthermore, a key mechanism in cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. dntb.gov.uanih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. semanticscholar.org Several natural coumarin derivatives have been identified as potent activators of the Nrf2 signaling pathway. nih.govnih.govresearchgate.net Activation of Nrf2 by coumarins can lead to an enhanced cellular antioxidant response, representing a significant pathway through which these compounds mitigate oxidative stress. semanticscholar.org
Anti-inflammatory Mechanisms at the Cellular Level (In Vitro)
Coumarin derivatives are well-documented for their anti-inflammatory activities. researchgate.netmdpi.com The mechanisms underlying these effects are multifaceted, often involving the modulation of key inflammatory enzymes and signaling pathways.
Modulation of Inflammatory Mediators (e.g., COX, LOX, Cytokines)
Inflammation is mediated by a variety of molecules, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govnih.gov Additionally, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a crucial role in amplifying and sustaining the inflammatory response. nih.gov
Studies on structurally related 2-phenyl-4H-chromen-4-one derivatives have demonstrated a significant capacity to inhibit the production of inflammatory mediators in vitro. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, certain derivatives were shown to effectively suppress the release of nitric oxide (NO), TNF-α, and IL-6. nih.govresearchgate.net This suggests that the 4-phenylcoumarin scaffold, which is central to the structure of this compound, is capable of intervening in the production of key inflammatory mediators. The inhibition of these cytokines points to an upstream effect on inflammatory signaling pathways. nih.gov
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by a Related 2-phenyl-4H-chromen-4-one Derivative (Compound 8 in source) Data from a study on a related 2-phenyl-4H-chromen-4-one derivative in LPS-stimulated RAW264.7 cells. researchgate.net
| Mediator | Concentration of Compound | Result |
|---|---|---|
| TNF-α | 5 µM | Significant reduction in secretion |
| TNF-α | 10 µM | Further significant reduction in secretion |
| TNF-α | 20 µM | Strong reduction in secretion |
| IL-6 | 5 µM | Significant reduction in secretion |
| IL-6 | 10 µM | Further significant reduction in secretion |
| IL-6 | 20 µM | Strong reduction in secretion |
NF-κB Pathway Inhibition Studies
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. nih.govnih.gov Consequently, the inhibition of the NF-κB pathway is a primary target for anti-inflammatory therapies. nih.gov
There is a well-established crosstalk between the Nrf2 and NF-κB pathways. The activation of Nrf2 can exert powerful anti-inflammatory effects by inhibiting NF-κB signaling. nih.govsemanticscholar.org Given that many coumarin derivatives are known to activate the Nrf2 pathway, it is mechanistically plausible that their anti-inflammatory effects are, at least in part, mediated through the subsequent suppression of NF-κB activation. nih.govresearchgate.net Studies on other 2-phenyl-chromen derivatives have shown that their anti-inflammatory effects are linked to the inhibition of upstream signaling cascades like the TLR4/MAPK pathway, which directly leads to NF-κB activation. nih.govresearchgate.net Therefore, it is hypothesized that this compound likely exerts its anti-inflammatory action by interfering with the NF-κB signaling cascade.
Antimicrobial Action Mechanisms (In Vitro)
The coumarin nucleus is a constituent of various natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.netmdpi.comnih.govresearchgate.net
Inhibition of Bacterial/Fungal Virulence Factors
Modern antimicrobial strategies increasingly focus on targeting factors that contribute to an organism's pathogenicity, known as virulence factors, rather than directly killing the microbe. This approach can reduce the selective pressure that drives antibiotic resistance. Such virulence factors include the production of toxins, enzymes, and the formation of biofilms, which are often regulated by cell-to-cell communication systems like quorum sensing (QS). nih.govnih.gov
While direct studies investigating the effect of this compound on specific virulence factors have not been reported in the reviewed literature, the general class of coumarins has been explored for such activities. The inhibition of QS pathways and the consequent downregulation of virulence factor production represent a potential, though unconfirmed, mechanism of action for this compound. nih.gov
Membrane Disruption Studies
A common mechanism of action for certain antimicrobial agents involves the disruption of the microbial cell membrane's integrity. rsc.org This can lead to the leakage of essential intracellular components and ultimately, cell death. nih.gov This mechanism is characteristic of many antimicrobial peptides and some small molecules that can intercalate into the lipid bilayer, altering its permeability and function. rsc.orgnih.gov
Currently, there is no available in vitro data to suggest that this compound or its close structural analogs function by disrupting bacterial or fungal membranes. While it remains a theoretical possibility for any antimicrobial compound, further specific membrane permeabilization and disruption assays would be required to investigate this potential mechanism.
Structure-Activity Relationship (SAR) Correlates with Mechanistic Insights
The intricate relationship between the chemical structure of this compound and its in vitro biological activities is a subject of significant scientific interest. A detailed analysis of its molecular architecture reveals key pharmacophoric features that govern its interactions with biological targets. The structure-activity relationship (SAR) of this compound is primarily dictated by the interplay of three main components: the 4-phenylcoumarin core, the ether linkage at the 7th position, and the acetamide moiety.
The coumarin nucleus, a privileged scaffold in medicinal chemistry, provides a rigid framework that is often associated with a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. The presence of a phenyl group at the 4-position of the coumarin ring is a critical determinant of the molecule's biological profile. Studies on related acetoxycoumarin derivatives have shown that the substitution at the C-4 position significantly influences their interaction with enzymes. For instance, the replacement of a methyl group with a phenyl group at this position can alter the molecule's configuration and, consequently, its enzymatic activity nih.gov. The out-of-plane orientation of the C-4 phenyl ring may affect the binding affinity to target proteins nih.gov.
The nature of the substituent on the acetamide nitrogen plays a crucial role in defining the biological activity spectrum. Research on analogous 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide derivatives has demonstrated that aromatic amides generally exhibit superior antimicrobial activity compared to their alicyclic and aliphatic counterparts researchgate.net. This suggests that the electronic and steric properties of the group attached to the amide nitrogen are pivotal for antimicrobial potency.
Furthermore, modifications on the phenyl ring at the 4-position can modulate the biological response. While direct SAR studies on this compound are limited, research on other 4-phenylcoumarin derivatives offers valuable insights. For example, the introduction of electron-withdrawing or electron-donating groups on this phenyl ring can fine-tune the compound's electronic properties, potentially enhancing its interaction with specific biological targets.
The acetamide side chain at the 7-oxy position is another key element for biological activity. This moiety can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes or receptors. The length and flexibility of this side chain, as well as the nature of the terminal functional group, can significantly impact the compound's potency and selectivity.
In the context of antioxidant activity, derivatives of the closely related 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide have been synthesized and evaluated, with some compounds showing promising radical scavenging properties. This indicates that the 4-phenylcoumarin-7-oxy scaffold is a viable template for the development of antioxidants.
The following tables summarize the structural modifications and their impact on the biological activities of related coumarin derivatives, providing a basis for understanding the SAR of this compound.
Table 1: Influence of C-4 Substituent on the Coumarin Ring
| C-4 Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| Phenyl | May lead to an out-of-plane configuration, potentially affecting enzyme interaction compared to a methyl group. nih.gov | Acetoxycoumarins |
| Methyl | Generally associated with good biological activity in various coumarin derivatives. | 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide |
Table 2: Impact of Amide Substituent on Antimicrobial Activity
| Amide Type | Antimicrobial Activity | Reference Compound Class |
| Aromatic Amides | Good activity | Coumarinyloxy acetamides researchgate.net |
| Alicyclic Amides | Moderate activity | Coumarinyloxy acetamides researchgate.net |
| Aliphatic Straight Chain Amides | Poor activity | Coumarinyloxy acetamides researchgate.net |
Advanced Methodological Approaches in the Study of 2 2 Oxo 4 Phenyl 2h Chromen 7 Yl Oxy Acetamide
Target Identification and Deconvolution Strategies
Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For coumarin (B35378) derivatives, this is often a complex task due to their diverse biological activities. While direct studies on 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide are not available, network pharmacology and in silico approaches have been used to predict the targets of other complex molecules, which could be a viable initial strategy. For instance, a network pharmacology approach was successfully used to identify potential targets for 22-(4-pyridinecarbonyl) jorunnamycin A in non-small-cell lung cancer, which was later confirmed by in vitro assays. escholarship.org
Affinity Chromatography and Proteomics: A common and powerful approach for target identification is affinity chromatography coupled with mass spectrometry-based proteomics. In this technique, the compound of interest, or a close analog, is immobilized on a solid support to create an affinity resin. This resin is then used to "fish" for binding partners from a cell lysate. The proteins that bind to the immobilized compound are then eluted and identified by mass spectrometry. This approach has been instrumental in identifying the targets of various small molecules. For example, proteomics-based target identification has been successfully used to identify methionine aminopeptidases as the targets of the bengamide class of compounds. nih.gov While a specific application of this technique to this compound has not been reported, it remains a highly relevant and powerful strategy for elucidating its molecular targets.
Bioconjugation Techniques for Mechanistic Probes
Bioconjugation involves the chemical linking of a molecule of interest to another molecule to create a probe for studying biological systems. For a compound like this compound, bioconjugation could be employed to attach fluorescent dyes, affinity tags (like biotin), or photoaffinity labels. These probes can then be used to visualize the subcellular localization of the compound, identify its binding partners, or covalently label its target proteins upon photoactivation.
While specific bioconjugation studies on the title compound are not documented, the coumarin scaffold itself is widely used in the development of fluorescent probes due to its favorable photophysical properties. bath.ac.uk Furthermore, the concept of creating chimeric molecules for targeted protein degradation, such as AUTACs (autophagy-targeting chimeras), has been explored with coumarin derivatives. For example, 5,7-dihydroxy-4-phenylcoumarin (B1236179) has been used as an LC3-binding "warhead" in the design of chimeric molecules aimed at inducing the degradation of specific cellular components like lipid droplets. science.gov This demonstrates the feasibility of chemically modifying the 4-phenylcoumarin (B95950) scaffold to create sophisticated mechanistic probes.
Spectroscopic Techniques for Ligand-Target Interaction Analysis
A variety of spectroscopic techniques are available to characterize the binding interaction between a small molecule and its target protein in a quantitative and kinetically detailed manner.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. chemcomp.comnih.govnih.gov In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and a solution containing the small molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of key kinetic and affinity parameters, such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
For instance, SPR was used to investigate the interaction between the natural coumarin diversin (B1253780) and bovine serum albumin (BSA). The study revealed that the binding affinity decreased with increasing temperature, providing thermodynamic insights into the interaction.
| Parameter | Value | Reference |
| Association Rate Constant (ka) | Varies with temperature | |
| Dissociation Rate Constant (kd) | Varies with temperature | |
| Equilibrium Dissociation Constant (KD) | Increases with temperature |
Fluorescence Quenching: This technique is used to study the binding of a ligand to a protein by monitoring the quenching of the protein's intrinsic fluorescence (typically from tryptophan and tyrosine residues) upon ligand binding. The quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional quenching of the excited state). By analyzing the fluorescence quenching data, one can determine binding constants and the number of binding sites. Studies on various coumarin derivatives have shown that they can effectively quench the fluorescence of proteins, and this has been used to characterize their binding interactions. The mechanism is often found to be dynamic, indicating a diffusion-limited process.
High-Throughput Screening (HTS) in Compound Prioritization
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. Compound libraries, which can contain hundreds of thousands of diverse small molecules, are screened against a biological target to identify "hits." These hits are then subjected to further validation and optimization to develop lead compounds.
Coumarin derivatives are well-represented in many compound libraries used for HTS. For example, a study on the activation of the constitutive androstane (B1237026) receptor (CAR) involved the screening of sixty coumarin derivatives, which led to the identification of 6,7-diprenoxycoumarin as a potent activator. Such screening campaigns are essential for prioritizing compounds for further development and for identifying novel biological activities for known scaffolds. The zebrafish model, with its small size and transparent embryos, is also emerging as a valuable tool for the high-throughput screening of coumarin compounds for both therapeutic and toxic effects.
Future Research Directions and Translational Potential Conceptual
Design of Next-Generation Analogues with Enhanced Specificity
The development of next-generation analogues of 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide with enhanced specificity is a critical step towards its potential clinical application. This can be achieved through a multi-pronged approach that leverages structure-activity relationship (SAR) studies and computational modeling.
Key Strategies for Analogue Design:
| Modification Site | Rationale for Modification | Potential Outcome |
| Phenyl Ring at C4 | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate lipophilicity and electronic properties, influencing target binding and pharmacokinetic profiles. | Enhanced potency and selectivity towards specific biological targets. |
| Acetamide (B32628) Moiety at C7-oxy | Alterations to the acetamide side chain, such as the incorporation of different amino acids or heterocyclic rings, can introduce new interaction points with the target protein. | Improved binding affinity and specificity, potentially reducing off-target effects. |
| Chromene Core | Bioisosteric replacement of the oxygen atom in the pyran ring with sulfur or nitrogen could lead to novel scaffolds with altered physicochemical properties and biological activities. | Discovery of novel chemical entities with potentially improved drug-like properties. |
Detailed SAR studies, guided by high-throughput screening and in vitro biological assays, will be instrumental in identifying the most promising modifications. Computational tools, such as molecular docking and quantum mechanics calculations, can further refine the design process by predicting the binding modes and affinities of the designed analogues.
Exploration of Combination Strategies with Established Therapeutic Agents
The therapeutic potential of this compound may be significantly enhanced through combination with established therapeutic agents. This approach is particularly relevant in complex diseases like cancer, where multi-drug resistance and tumor heterogeneity are major challenges. researchgate.net
Potential Combination Strategies:
| Therapeutic Area | Established Agent Class | Rationale for Combination |
| Oncology | Chemotherapeutic drugs (e.g., cisplatin, paclitaxel) | The chromene derivative may act as a chemosensitizer, reversing multi-drug resistance or enhancing the cytotoxic effects of the conventional drug. |
| Infectious Diseases | Antibiotics (e.g., beta-lactams, aminoglycosides) | The compound could inhibit bacterial resistance mechanisms, such as efflux pumps or beta-lactamases, thereby restoring the efficacy of existing antibiotics. |
| Inflammatory Disorders | Non-steroidal anti-inflammatory drugs (NSAIDs) | A synergistic effect may be achieved by targeting different inflammatory pathways, leading to enhanced anti-inflammatory activity with potentially lower doses and reduced side effects. |
Preclinical studies, including in vitro cell-based assays and in vivo animal models, will be crucial to evaluate the efficacy and synergy of these combination therapies. Such studies will also help in elucidating the underlying molecular mechanisms of the observed synergistic effects.
Challenges and Opportunities in Chromene-Based Drug Discovery Research
While the chromene scaffold holds immense promise, its journey from a promising lead compound to a clinically approved drug is fraught with challenges. mdpi.com However, these challenges also present unique opportunities for innovation and advancement in the field of drug discovery.
Key Challenges and Corresponding Opportunities:
| Challenge | Opportunity |
| Poor aqueous solubility and bioavailability | Development of novel drug delivery systems, such as nanoparticles, liposomes, and solid dispersions, to improve the pharmacokinetic profile of chromene derivatives. |
| Potential for off-target effects and toxicity | Utilization of advanced screening platforms and computational toxicology to predict and mitigate potential adverse effects early in the drug discovery process. |
| Complexity of synthesis for some derivatives | Exploration of green chemistry principles and novel synthetic methodologies to develop more efficient and environmentally friendly synthetic routes. researchgate.net |
| Understanding the precise mechanism of action | Application of chemoproteomics and other advanced molecular biology techniques to identify the specific cellular targets and signaling pathways modulated by chromene compounds. |
Addressing these challenges through innovative research and technological advancements will be pivotal in unlocking the full therapeutic potential of this compound and other chromene-based drug candidates. The continued exploration of this versatile scaffold is expected to yield novel therapeutic agents for a wide range of diseases in the future.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions. A common route starts with 7-hydroxy-4-phenylcoumarin, which undergoes alkylation with bromoacetamide derivatives under basic conditions (e.g., potassium carbonate in acetone or ethanol under reflux). Critical factors include maintaining anhydrous conditions, precise temperature control, and stoichiometric ratios to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity .
- Reaction Optimization : Yield improvements are achieved by using coupling agents like EDCI/DCC for amide bond formation and microwave-assisted synthesis to accelerate reaction kinetics. Monitoring intermediates with TLC or HPLC ensures stepwise efficiency .
Q. How is the purity and structural integrity of this compound confirmed during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the chromen-2-one core, acetamide linkage, and phenyl substituents. For example, the 2-oxo group appears as a carbonyl peak at ~160-170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects isotopic patterns .
- Melting Point Analysis : Consistency with literature values (if available) confirms purity .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data observed in studies of chromen-2-one derivatives?
- Data Contradiction Analysis :
- Structural Variability : Differences in substituents (e.g., chloro, fluorophenyl, or methoxy groups) significantly alter bioactivity. For example, fluorophenyl derivatives may enhance receptor binding affinity compared to chloro analogs .
- Assay Conditions : Discrepancies in IC values for enzyme inhibition (e.g., AChE) may arise from variations in buffer pH, incubation time, or solvent polarity. Standardizing protocols across studies mitigates such issues .
- Computational Validation : Molecular dynamics simulations can reconcile conflicting data by modeling compound-receptor interactions under different conditions .
Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?
- Methodological Approach :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., COX-2 or AChE). The acetamide group often forms hydrogen bonds with catalytic residues, while the chromen-2-one core engages in hydrophobic interactions .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent electronegativity or steric bulk with activity trends. For instance, electron-withdrawing groups on the phenyl ring may enhance anti-inflammatory effects .
Q. What crystallographic techniques are used to determine the 3D structure of this compound, and how do they inform drug design?
- Crystallography Workflow :
- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethyl acetate) reveal bond angles and torsional strain. Software like SHELXL refines the structure, while WinGX/ORTEP visualizes anisotropic displacement parameters .
- Implications for Design : Crystal packing analysis identifies potential pharmacophoric motifs. For example, planar chromen-2-one systems may facilitate π-π stacking with aromatic residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
